モキシフロキサシン塩酸塩-13CD3
説明
Moxifloxacin Hydrochloride-13CD3 is a variant of Moxifloxacin, a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is used to treat bacterial infections in many different parts of the body .
Synthesis Analysis
A comprehensive profile of Moxifloxacin HCl, including methods of preparation for Moxifloxacin HCl, its intermediates, and derivatives, is fully described . A seven-step synthesis for deuterium-labeled Moxifloxacin was described, and deuteriums were incorporated in positions 14, 20 of the pyrrolo ring of Moxifloxacin .Molecular Structure Analysis
The molecular formula of Moxifloxacin Hydrochloride-13CD3 is C21H25ClFN3O4 . The structure of Moxifloxacin Hydrochloride-13CD3 includes a pyrrolo ring and a quinoline ring .Chemical Reactions Analysis
Moxifloxacin has been evaluated using physical-chemical and microbiological analytical methods . Among the physical-chemical methods present in the literature for MOX evaluation, 33% are HPLC, 21% are UV-Vis, and 17% are capillary electrophoresis .Physical and Chemical Properties Analysis
Moxifloxacin Hydrochloride-13CD3 has a molecular weight of 441.9 g/mol . It has 3 hydrogen bond donor count and 8 hydrogen bond acceptor count .科学的研究の応用
抗菌剤
モキシフロキサシン塩酸塩は、副鼻腔炎や肺の感染症を引き起こす細菌に対して一般的に使用される広域スペクトル抗生物質です . これは、呼吸器系、皮膚、尿路などのさまざまな細菌感染症の治療に効果があります .
化学療法剤
モキシフロキサシン塩酸塩は、白血病や固形腫瘍に対する化学療法剤として臨床的に使用されています . これは、他の薬剤と組み合わせて、癌細胞を標的にし、その増殖を抑制するために使用されます .
免疫系調節剤
モキシフロキサシン塩酸塩は、広範な免疫抑制活性を示し、すべてのクラスのリンパ球の増殖を阻害し、抗原提示T細胞のアポトーシスを誘導します . これは、多発性硬化症などの自己免疫疾患の治療に役立ちます .
分析化学
モキシフロキサシン塩酸塩は、さまざまな化合物の同時定量のために分析化学で使用されます。 例えば、高性能液体クロマトグラフィー(HPLC)と環境に優しい分光光度法を用いて、製剤中のフラボキセート塩酸塩と組み合わせて使用されてきました .
電気化学分析
モキシフロキサシン塩酸塩は、電気化学的応答を評価するための感度が高く選択的なセンサの製造に使用されてきました . これは、特に電位測定の分野で役立ちます .
DNA相互作用
モキシフロキサシン塩酸塩はDNAにインターカレーションし、トポイソメラーゼIIとDNAの切断可能な複合体を安定化させることで、二本鎖切断の発生率を高めます
作用機序
Target of Action
Moxifloxacin Hydrochloride-13CD3, commonly known as Moxifloxacin, is a synthetic fluoroquinolone antibiotic agent . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
Moxifloxacin inhibits the activity of its primary targets, topoisomerase II and topoisomerase IV . This inhibition prevents the untwisting of bacterial DNA, which is a crucial step in DNA replication . As a result, bacterial cell replication is hindered, leading to the death of the bacteria .
Biochemical Pathways
The action of Moxifloxacin affects several biochemical pathways. For instance, it has been shown to influence the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism . These pathways are crucial for various cellular functions, and their disruption can lead to the death of the bacteria.
Pharmacokinetics
Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . It has good distribution to saliva, interstitial fluids, and lung tissues . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .
Result of Action
The action of Moxifloxacin leads to significant molecular and cellular effects. It has been shown to rescue Spinal Muscular Atrophy (SMA) phenotypes in patient-derived cells and animal models by improving the SMN2 splicing . Moreover, it has been demonstrated that Moxifloxacin can interact with MITF and Mcl-1 proteins, leading to growth inhibition and induction of apoptosis in MDA-MB-231 breast cancer cells .
Action Environment
The action, efficacy, and stability of Moxifloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can interact with Moxifloxacin, potentially affecting its action . Moreover, the photodegradation of Moxifloxacin in solid phase in the presence of excipients can affect its stability and efficacy .
Safety and Hazards
Moxifloxacin’s safety profile is considered favorable in most reviews but has been challenged with respect to rare but potentially fatal toxicities (e.g., hepatic, cardiac, or skin reactions) . Safety precautions include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .
将来の方向性
Moxifloxacin is occasionally used off-label for treating other conditions, such as uncomplicated urinary tract infections . It has been contemplated as a component of multidrug therapy for drug-resistant tuberculosis . In certain situations, Moxifloxacin may be used to exacerbate chronic obstructive pulmonary disease (COPD), especially when there are concerns about Pseudomonas aeruginosa infection .
生化学分析
Biochemical Properties
Moxifloxacin Hydrochloride-13CD3 acts by impeding the function of two enzymes, DNA gyrase and topoisomerase IV, which are involved in bacterial cell replication . By inhibiting these enzymes, Moxifloxacin Hydrochloride-13CD3 prevents bacterial growth .
Cellular Effects
Moxifloxacin Hydrochloride-13CD3 is used to treat bacterial infections, including pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis . It can be given by mouth, by injection into a vein, and as an eye drop . Common side effects include diarrhea, dizziness, and headache .
Molecular Mechanism
Moxifloxacin Hydrochloride-13CD3 usually kills bacteria by blocking their ability to duplicate DNA . It is a broad-spectrum antibiotic that is active against both Gram-negative and Gram-positive bacteria .
Temporal Effects in Laboratory Settings
Moxifloxacin Hydrochloride-13CD3 causes obvious transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group . The transient liver injury can be automatically restored over time .
Metabolic Pathways
Moxifloxacin Hydrochloride-13CD3 is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .
Transport and Distribution
Moxifloxacin Hydrochloride-13CD3 is rapidly absorbed in humans, the bioavailability is high (approx. 90%) and the plasma half-life is between 11.4–15.2 h depending on the dose given . There is good distribution to saliva, interstitial fluids, and lung tissues .
特性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuterio(113C)methoxy)quinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1+1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJJHBXUESQI-XPTSQQLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858151 | |
Record name | 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-75-0 | |
Record name | 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。